molecular formula C9H12N2O3 B2507840 6-Isobutoxypyrazine-2-carboxylic acid CAS No. 1528231-94-8

6-Isobutoxypyrazine-2-carboxylic acid

Cat. No.: B2507840
CAS No.: 1528231-94-8
M. Wt: 196.206
InChI Key: GVALCGWHGFNHIL-UHFFFAOYSA-N
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Description

6-Isobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features an isobutoxy group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of pyrazine-2-carboxylic acid with isobutyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Isobutoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-methanol .

Mechanism of Action

The mechanism of action of 6-Isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 6-Isobutoxypyrazine-2-carboxylic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(2-methylpropoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALCGWHGFNHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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